molecular formula C22H28Cl2F3N3O2S B15291382 Fluphenazine N1-Oxide Dihydrochloride

Fluphenazine N1-Oxide Dihydrochloride

Cat. No.: B15291382
M. Wt: 526.4 g/mol
InChI Key: SPPACWDWJISOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluphenazine N1-Oxide Dihydrochloride is an oxidative derivative of fluphenazine dihydrochloride, a potent antipsychotic drug belonging to the phenothiazine class. Fluphenazine dihydrochloride itself is a trifluoromethyl phenothiazine derivative with a piperazine side chain, acting as a dopamine D1/D2 receptor antagonist . It is used primarily for treating schizophrenia and acute psychiatric emergencies .

Properties

Molecular Formula

C22H28Cl2F3N3O2S

Molecular Weight

526.4 g/mol

IUPAC Name

2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethanol;dihydrochloride

InChI

InChI=1S/C22H26F3N3O2S.2ClH/c23-22(24,25)17-6-7-21-19(16-17)27(18-4-1-2-5-20(18)31-21)9-3-8-26-10-12-28(30,13-11-26)14-15-29;;/h1-2,4-7,16,29H,3,8-15H2;2*1H

InChI Key

SPPACWDWJISOGE-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)(CCO)[O-].Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications

The N1-Oxide group introduces polarity to the molecule, altering solubility and receptor interactions compared to parent compounds. Key structural analogs include:

Compound Structural Features Key Differences from Fluphenazine N1-Oxide Dihydrochloride
Fluphenazine Hydrochloride Piperazine side chain, trifluoromethyl group Lacks N1-Oxide modification; higher lipophilicity .
Perphenazine Sulfoxide N1-Oxide Sulfoxide and N1-Oxide groups Additional sulfoxide (S=O) group; altered metabolic pathway .
Flupentixol N1-Oxide Dihydrochloride Thioxanthene backbone, N1-Oxide Thioxanthene core instead of phenothiazine; distinct receptor affinity .
Fluphenazine Sulfone N1,N4-Dioxide Oxidized at N1, N4, and sulfur Higher oxidation state; likely reduced CNS penetration .

Pharmacological Activity

  • Receptor Binding: Fluphenazine dihydrochloride exhibits strong D1/D2 antagonism (IC₅₀ in μM range), critical for antipsychotic effects .
  • Clinical Efficacy : Fluphenazine dihydrochloride demonstrated efficacy in a multicenter trial (660 patients) for acute schizophrenia . N1-Oxide derivatives are less studied but hypothesized to have attenuated potency due to structural changes.

Pharmacokinetic and Stability Profiles

Stability and Degradation

  • Fluphenazine hydrochloride is prone to oxidative degradation under stress conditions, forming N1-Oxide and sulfoxide derivatives . This necessitates strict storage protocols (e.g., protection from light and moisture) .
  • Comparative Stability: Fluphenazine Decanoate/Enanthate: Prodrug esters with extended half-lives (weeks) due to slow hydrolysis . N1-Oxide Derivatives: Likely less stable than parent compounds, requiring analytical standards (e.g., USP Fluphenazine N1-Oxide RS) for quality control .

Metabolic Pathways

  • Fluphenazine is metabolized via hepatic oxidation, producing N1-Oxide and sulfoxide metabolites . These metabolites may contribute to side effects (e.g., extrapyramidal symptoms) but are less therapeutically active.

Regulatory and Analytical Considerations

  • Reference Standards: USP monographs specify handling protocols for fluphenazine salts, including N1-Oxide derivatives, to ensure analytical accuracy .
  • Impurity Profiling: N1-Oxide is a known degradation product monitored during pharmaceutical manufacturing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.